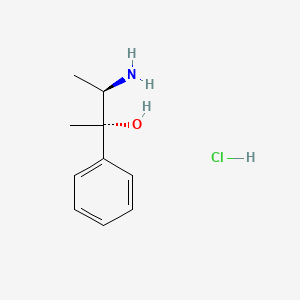

Threo-(1)-3-hydroxy-3-phenylbutane-2-ammonium chloride

Vue d'ensemble

Description

Threo-(1)-3-hydroxy-3-phenylbutane-2-ammonium chloride is a chiral compound with significant importance in organic chemistry and pharmaceutical applications. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Threo-(1)-3-hydroxy-3-phenylbutane-2-ammonium chloride typically involves the aldol reaction of glycine and an aromatic aldehyde, catalyzed by threonine aldolases . This reaction forms two new stereogenic centers, resulting in the desired chiral product. The reaction conditions often include mild temperatures and the presence of pyridoxal-5-phosphate as a cofactor.

Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts, such as threonine aldolases, to ensure high stereoselectivity and yield. The process can be optimized by adjusting the concentration of substrates and the reaction environment to favor the formation of the threo isomer .

Analyse Des Réactions Chimiques

Cyclization to Threo-Epoxide Derivatives

Threo-(1)-3-hydroxy-3-phenylbutane-2-ammonium chloride undergoes base-induced cyclization to form threo-(2R,3R)-1,2-epoxy-3-amino-4-phenylbutane derivatives (threo-epoxides). This reaction proceeds via intramolecular nucleophilic displacement of the halide by the deprotonated amine group under alkaline conditions .

Reaction Mechanism

-

Deprotonation : The ammonium chloride salt is treated with a strong base (e.g., KOH), converting the ammonium group to a free amine.

-

Cyclization : The amine attacks the adjacent carbon bearing the hydroxyl and halogen groups, forming an epoxide ring.

Experimental Conditions and Outcomes

The table below summarizes key cyclization methods and their outcomes from peer-reviewed protocols :

| Base | Solvent | Temperature | Time | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|

| KOH in MeOH | THF/MeOH | Room temp. | 3 hr | 96 | 90 | WO 96/17821 |

| KOH in EtOH | EtOH | Room temp. | 1 hr | 84 | 99.1 | JP Hei-08-109131 |

| NaH | THF | Overnight | 12 hr | 68 | N/A | JP Sho-62-126158 |

| KOH in MeOH | MeOH | Room temp. | 3 hr | 100 | >99 | J. Org. Chem. 59:3656 |

Key observations:

-

Higher purity (99.1%) is achieved with ethanol recrystallization .

-

Reaction time inversely correlates with solvent polarity; methanol accelerates cyclization compared to THF .

Impurity Formation During Cyclization

Threo-epoxides are often contaminated with erythro-(2S,3R)-epoxide isomers due to incomplete stereochemical control. This occurs via competing pathways during halohydrin synthesis :

Factors Influencing Selectivity

-

Base Strength : Stronger bases (e.g., NaH) favor erythro-epoxide formation through alternative transition states.

-

Solvent Polarity : Polar solvents (e.g., MeOH) stabilize the threo pathway by solvating intermediates .

Acid-Base Reactivity

The ammonium chloride group participates in reversible protonation-deprotonation equilibria:

This property enables:

-

Salt Metathesis : Exchange with other anions (e.g., sulfate, acetate) in aqueous media.

-

pH-Dependent Solubility : Precipitation in acidic conditions (pH < 3) and dissolution under alkaline conditions (pH > 10) .

Stability and Side Reactions

Applications De Recherche Scientifique

Threo-(1)-3-hydroxy-3-phenylbutane-2-ammonium chloride is a chiral organic compound with a molecular weight of approximately 201.69 g/mol, consisting of a hydroxyl group and an ammonium chloride moiety. It is often used in pharmaceutical chemistry because of its potential biological activities and applications in drug development. Its unique structure and properties make it valuable in both academic research and industrial applications.

Pharmaceutical Chemistry

This compound is often used in pharmaceutical chemistry because of its potential biological activities and applications in drug development.

Synthetic Organic Chemistry

These reactions are significant in synthetic organic chemistry, particularly in the preparation of more complex molecules. The synthesis of this compound typically involves multi-step synthesis, highlighting the complexity involved in producing chiral compounds for pharmaceutical applications.

Interaction and Binding Affinity Studies

Interaction studies involving this compound have explored its binding affinity to various biological targets. These studies are crucial for elucidating the compound's mechanism of action and potential therapeutic uses.

Biological Activities

Research indicates that this compound exhibits various biological activities.

Mécanisme D'action

The mechanism of action of Threo-(1)-3-hydroxy-3-phenylbutane-2-ammonium chloride involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to bind selectively to enzymes and receptors, influencing biochemical processes. For example, it may act as a substrate or inhibitor in enzymatic reactions, modulating the activity of key metabolic enzymes .

Comparaison Avec Des Composés Similaires

Erythro-(1)-3-hydroxy-3-phenylbutane-2-ammonium chloride: A diastereomer with different stereochemistry.

Threo-1,4-dimercaptobutane-2,3-diol: A related compound with similar structural features but different functional groups.

Uniqueness: Threo-(1)-3-hydroxy-3-phenylbutane-2-ammonium chloride is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. Its ability to form stable chiral intermediates makes it valuable in asymmetric synthesis and pharmaceutical applications .

Activité Biologique

Threo-(1)-3-hydroxy-3-phenylbutane-2-ammonium chloride is a chiral compound with significant implications in organic chemistry and pharmacology. Its unique stereochemistry contributes to its biological activity, making it a subject of extensive research.

This compound (CAS Number: 30185-70-7) is characterized by its molecular formula . The compound is synthesized through an aldol reaction involving glycine and an aromatic aldehyde, typically catalyzed by threonine aldolases, which ensures high stereoselectivity and yield.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can act as a substrate or inhibitor in various enzymatic reactions, influencing metabolic pathways. Its chiral nature allows for selective binding to biological targets, which can modulate enzyme activity and affect physiological processes.

Biological Activity and Applications

Pharmaceutical Applications:

this compound has been investigated for its potential therapeutic effects, particularly in the context of neurological disorders. Its structural similarity to neurotransmitters suggests possible applications in modulating synaptic activity and treating conditions such as depression and anxiety .

Enzyme Interaction Studies:

Research has demonstrated that this compound can interact with various enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit certain enzymes that are crucial for the metabolism of neurotransmitters, thereby potentially enhancing their availability in the synaptic cleft .

Case Studies

-

Neuroprotective Effects:

A study explored the neuroprotective properties of this compound in models of oxidative stress. The results indicated that the compound could reduce neuronal cell death by modulating antioxidant enzyme activities, suggesting its potential use in neurodegenerative diseases . -

Antidepressant Activity:

Another investigation focused on the antidepressant-like effects of this compound in animal models. The findings revealed that administration of this compound led to significant reductions in depressive behaviors, likely through its action on serotonergic pathways .

Comparison with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Erythro-(1)-3-hydroxy-3-phenylbutane-2-ammonium chloride | Diastereomer | Different enzyme interactions compared to threo form |

| Threo-1,4-dimercaptobutane-2,3-diol | Related compound | Exhibits antioxidant properties |

This compound is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its diastereomers and related compounds .

Propriétés

IUPAC Name |

(2S,3R)-3-amino-2-phenylbutan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-8(11)10(2,12)9-6-4-3-5-7-9;/h3-8,12H,11H2,1-2H3;1H/t8-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNDSWALQXWNPY-GHXDPTCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C1=CC=CC=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@](C)(C1=CC=CC=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30185-70-7 | |

| Record name | Benzenemethanol, α-[(1R)-1-aminoethyl]-α-methyl-, hydrochloride (1:1), (αS)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30185-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Threo-(1)-3-hydroxy-3-phenylbutane-2-ammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030185707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Threo-(±)-3-hydroxy-3-phenylbutane-2-ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.